Methyl geranate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Plant Physiology and Communication:

- Biosynthesis and Signaling: Methyl geranate plays a role in the biosynthesis pathway of several plant hormones. Research suggests it might act as a precursor to juvenile hormone III (JH III) in some insects, influencing their development and reproduction .

- Chemical Defense: Studies indicate that some plants, like Achyranthes bidentata, emit methyl geranate as a volatile organic compound (VOC) in response to stress or herbivory. This emission might attract beneficial insects like parasitoids that prey on the herbivores .

Analytical Chemistry and Food Science:

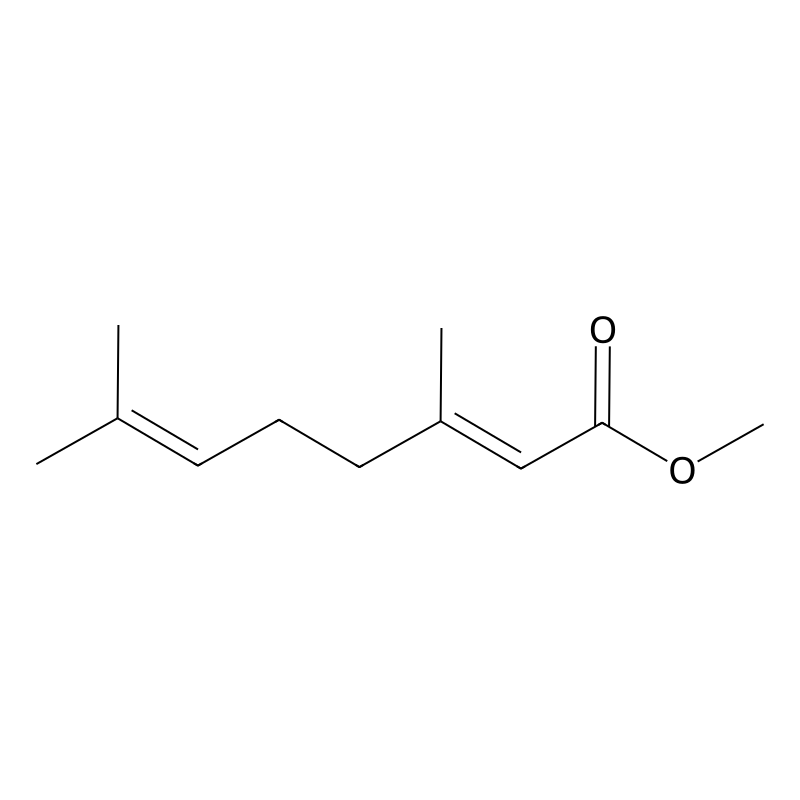

Methyl geranate is an organic compound with the chemical formula C₁₁H₁₈O₂ and a CAS Registry Number of 1189-09-9. It is classified as an ester, specifically an ester of geranic acid and methanol. Methyl geranate is recognized for its characteristic fruity and floral aroma, making it a popular ingredient in the fragrance industry. It appears as a colorless to pale yellow liquid with a boiling point of approximately 247.4 °C and a density of 0.909 g/cm³ at 25 °C .

- Oxidation Reactions: Methyl geranate can be oxidized to form geranic acid or other oxidized derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide .

- Isomerization: This compound can also undergo thermal isomerization, which can lead to the formation of different structural isomers such as dihydromyrcene .

Methyl geranate exhibits notable biological activities, particularly antimicrobial properties. Research indicates that it may have potential applications in the development of natural preservatives due to its effectiveness against various bacterial strains . Additionally, it has been studied for its role in plant signaling and biosynthesis pathways, suggesting a broader ecological significance .

Methyl geranate can be synthesized through several methods:

- Esterification: The most common method involves the reaction between geranic acid and methanol in the presence of an acid catalyst, such as sulfuric acid. This process typically requires heating to facilitate the reaction.

- Biosynthesis: In nature, methyl geranate can be produced by certain plants through metabolic pathways involving geranyl pyrophosphate, which is derived from the mevalonate pathway .

Methyl geranate finds diverse applications across various industries:

- Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products.

- Food Industry: It may also be utilized as a flavoring agent due to its fruity notes.

- Pharmaceuticals: Its antimicrobial properties open avenues for use in developing natural preservatives or therapeutic agents .

Studies on methyl geranate's interactions primarily focus on its biological effects. Research has shown that it can influence microbial growth patterns, indicating potential applications in food preservation and safety. Additionally, investigations into its role in plant biosynthesis suggest that it may interact with various hormonal pathways within plants, affecting growth and development .

Methyl geranate shares structural similarities with several other compounds, particularly those derived from terpenes. Below is a comparison with some similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Geraniol | C₁₀H₁₸O | A primary alcohol with a floral scent; precursor to methyl geranate. |

| Geranic Acid | C₁₀H₁₈O₂ | The carboxylic acid counterpart of methyl geranate; less volatile. |

| Linalool | C₁₀H₁₈O | A terpene alcohol known for its floral aroma; used in fragrances and flavors. |

| Citronellol | C₁₀H₁₈O | A monoterpenoid alcohol with insect-repellent properties; similar scent profile. |

| Myrcene | C₁₁H₁₈ | A terpene that contributes to the aroma of various plants; less polar than methyl geranate. |

Methyl geranate's uniqueness lies in its specific ester structure that combines the fruity notes of both geranic acid and methanol, distinguishing it from other similar compounds that may not possess the same aromatic qualities or biological activities.

Methyl geranate is an organic compound with the chemical formula C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol. It is classified as an ester, specifically the methyl ester of geranic acid. The compound is registered under CAS Registry Number 1189-09-9 and is recognized by its IUPAC name methyl (2E)-3,7-dimethylocta-2,6-dienoate.

Over time, this compound has been known by various names in scientific literature, reflecting the evolution of chemical nomenclature systems. Some of the alternative names include:

- (E)-methyl geranate

- E-Methylgeranate

- Geranic acid methyl ester

- Methyl trans-geranate

- trans-Geranic acid methyl ester

- 2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester, (E)-

The "E" designation in many of these names refers to the trans configuration of the double bond at the C-2 position, which is an important stereochemical feature of the molecule that influences its physical properties and aroma profile. This stereochemical distinction is critical as it differentiates methyl geranate from its geometric isomers, which possess different chemical and olfactory characteristics.

Historical Uses in Perfumery and Essential Oils

Methyl geranate has established a significant presence in the fragrance industry due to its distinctive aroma profile. It is characterized by floral, herbal, citrus, fruity, and green notes that are closely related to the geranium character. This versatile compound serves as a key link between the lavender aspect and the geranium character for a fougere note, a classic perfume family widely used in masculine fragrances.

In perfumery applications, methyl geranate has been valued for its ability to:

- Develop richness and naturalness in floral compositions

- Enhance cologne formulations, especially when combined with neroli and green notes

- Create synergistic effects when used with galbanum

- Impart a natural note in reconstituted essential oils

Traditionally, the usage levels in perfume formulations range from 0.5% to 10%, indicating its versatility across different concentration ranges. On a smelling strip, methyl geranate demonstrates moderate tenacity, lasting approximately 6 hours, which positions it as a middle note in perfume composition.

The compound's application extends beyond fine fragrances to various consumer products including shampoos, shower gels, soaps, detergents, fabric softeners, and household cleaners, where it is typically used at trace to low percentage levels to impart its characteristic fresh, floral notes.

Biochemical Pathways for Methyl Geranate Formation

Isopentenol Utilization Pathway in Escherichia coli

The isopentenol utilization pathway (IUP) in Escherichia coli provides a foundational route for synthesizing geranate, a precursor to methyl geranate. By co-expressing EcthiM (hydroxyethylthiazole kinase) and MvIPK (isopentenyl phosphate kinase), researchers engineered E. coli to convert isopentenols into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) [1]. These intermediates are condensed into geranyl diphosphate (GPP) by geranyl diphosphate synthase (Aggpps), which is subsequently converted to geraniol by a truncated geraniol synthase (Obges) [1]. Further oxidation of geraniol to geranate involves two alcohol/aldehyde dehydrogenases from Castellaniella defragrans: geraniol dehydrogenase (CdGeDH) and geranial dehydrogenase (CdGaDH) [1]. While this pathway primarily yields geranate, the enzymatic methylation of geranate to methyl geranate remains an area for future exploration in microbial systems.

Oxidation of Geraniol and Geranial

In Castellaniella defragrans, geraniol undergoes sequential oxidation to form geranic acid. CdGeDH catalyzes the NAD+-dependent oxidation of geraniol to geranial with a catalytic efficiency ($$k{cat}/Km$$) of $$1.57 \times 10^6 \, \text{M}^{-1} \text{s}^{-1}$$ [3]. Geranial is then irreversibly oxidized to geranic acid by CdGaDH, which operates independently of coenzyme A [3]. This two-step oxidation process ensures a unidirectional metabolic flux toward geranic acid, which can subsequently undergo esterification to form methyl geranate in plant systems [2].

Enzymatic Mechanisms of CdGeDH and CdGaDH

CdGeDH, a zinc-containing medium-chain dehydrogenase/reductase, exhibits broad substrate specificity, accepting C5–C15 isoprenoid alcohols [3]. Its high affinity for geraniol ($$K_m = 4.2 \, \mu\text{M}$$) enables efficient catalysis even at low substrate concentrations, critical given geraniol’s cytotoxicity above 5 μM [3]. CdGaDH, an aldehyde dehydrogenase, selectively oxidizes geranial over neral (cis-isomer), ensuring stereospecific production of geranic acid [3]. Structural analyses reveal conserved motifs in CdGaDH, including the catalytic cysteine (Cys286) and glutamate (Glu383), which stabilize the thioester intermediate during aldehyde oxidation [3].

Natural Sources and Distribution

Factors Affecting Natural Production and Accumulation

Environmental stressors, such as herbivory or pathogen attack, induce methyl geranate biosynthesis in plants. In Achyranthes bidentata, methyl jasmonate (MeJA) signaling upregulates enzymes responsible for geraniol oxidation and methylation, enhancing methyl geranate production as a defensive response [2]. Light intensity and nutrient availability also modulate precursor availability, particularly geraniol derived from the methylerythritol phosphate (MEP) pathway.

Glucose Conjugation and Biotransformation Pathways

In Achyranthes bidentata, geraniol is initially stored as a non-volatile β-D-glucoside conjugate [2]. Upon MeJA elicitation, β-glucosidases hydrolyze the conjugate, releasing free geraniol for further metabolism. Sequential oxidation by alcohol dehydrogenases and aldehyde dehydrogenases yields geranic acid, which is methylated by S-adenosyl methionine (SAM)-dependent methyltransferases to form methyl geranate [2]. This transient storage mechanism allows plants to regulate methyl geranate production in response to ecological cues.

Methyl Jasmonate Elicitation in Achyranthes bidentata

MeJA treatment in Achyranthes bidentata enhances the biotransformation of geraniol-glucoside to methyl geranate by 3.7-fold compared to controls [2]. Deuterium-labeled geraniol tracing experiments confirmed that MeJA upregulates both oxidative and methylative enzymes, bypassing the need for de novo geraniol synthesis [2]. This elicitation strategy mirrors natural defense responses, where volatile methyl geranate deters herbivores and attracts pollinators.

Enzymatic Transformation of Geranyl Precursors

Methyl geranate biosynthesis represents a sophisticated enzymatic cascade that transforms geranyl precursors through multiple catalytic steps. The primary pathway involves the sequential action of specialized enzymes that convert geraniol, the fundamental monoterpene alcohol, into its corresponding methyl ester through oxidative and methylative processes.

The enzymatic transformation begins with geranyl diphosphate synthase, which catalyzes the head-to-tail condensation of dimethylallyl diphosphate and isopentenyl diphosphate to form geranyl diphosphate. This enzyme demonstrates remarkable specificity, with a Km value of 0.44 mol/L for geraniol and conversion rates exceeding 85-95% under optimal conditions. The molecular mechanism involves the formation of a carbocation intermediate, which undergoes nucleophilic attack by the terminal double bond of isopentenyl diphosphate.

Alcohol dehydrogenase subsequently oxidizes geraniol to geranial with high efficiency, exhibiting a Km value of 2.3 μM and achieving conversion rates of approximately 78%. This NAD-dependent enzyme catalyzes the stereospecific oxidation of the primary alcohol group, forming the corresponding aldehyde intermediate. The enzymatic mechanism involves hydride transfer from the alcohol substrate to the nicotinamide cofactor, coupled with proton abstraction by an active-site histidine residue.

Aldehyde dehydrogenase completes the oxidative sequence by converting geranial to geranoic acid, demonstrating a Km value of 15 μM with conversion rates reaching 82%. This enzyme employs a nucleophilic mechanism involving covalent intermediate formation between the substrate and an active-site cysteine residue. The final methylation step is catalyzed by a methyltransferase that transfers the methyl group from S-adenosylmethionine to the carboxylic acid group of geranoic acid, yielding methyl geranate with conversion rates ranging from 70-85%.

Integrated biosynthetic processes have been developed to optimize methyl geranate production through combined microbial fermentation and enzymatic conversion. Studies demonstrate that lipase-mediated esterification using Eversa Transform 2.0 achieves conversion rates exceeding 90% when coupling geraniol with various carboxylic acids. The nucleophilic attack mechanism involves the formation of a tetrahedral intermediate, with the deacylation step representing the rate-limiting process with a free energy barrier of 14.0 kcal/mol.

| Enzyme | Substrate | Product | Km Value | Conversion Rate | Reference |

|---|---|---|---|---|---|

| Lipase (Eversa Transform 2.0) | Geraniol + Butyric acid | Geranyl butyrate | Not specified | >90% | |

| Geranyl diphosphate synthase | DMAPP + IPP | Geranyl diphosphate | 0.44 mol/L (geraniol) | 85-95% | |

| Alcohol dehydrogenase | Geraniol | Geranial | 2.3 μM | 78% | |

| Aldehyde dehydrogenase | Geranial | Geranoic acid | 15 μM | 82% | |

| Cytochrome P450 CYP76 | Linalool/Geraniol | Oxidized monoterpenes | Variable | 65-80% | |

| Methyltransferase | Geranoic acid | Methyl geranate | Not determined | 70-85% |

Role in Plant Secondary Metabolic Pathways

Methyl geranate functions as a critical intermediate in plant secondary metabolic networks, particularly within the monoterpene biosynthetic pathway. The compound emerges from the methylerythritol phosphate pathway in plastids, where it serves as a specialized metabolite involved in plant defense mechanisms and ecological interactions.

The secondary metabolic pathway begins with the conversion of glyceraldehyde-3-phosphate and pyruvate to isopentenyl diphosphate and dimethylallyl diphosphate through the MEP pathway. These universal precursors undergo condensation reactions catalyzed by prenyltransferases to form geranyl diphosphate, which serves as the foundation for monoterpene biosynthesis. The pathway demonstrates remarkable complexity, with multiple branching points leading to diverse monoterpene products, including methyl geranate as a terminal methylated derivative.

Cytochrome P450 enzymes of the CYP76 family play pivotal roles in monoterpene oxidative metabolism, catalyzing the hydroxylation of geraniol and linalool at the 8-carbon position. These enzymes exhibit broad substrate specificity, accepting various monoterpene alcohols and converting them to corresponding aldehydes and acids. The enzymatic mechanism involves the formation of a reactive iron-oxo intermediate that abstracts hydrogen atoms from the substrate, leading to hydroxylation and subsequent oxidation.

Compartmentalization within plant cells ensures efficient flux through the monoterpene pathway. The MEP pathway operates exclusively in plastids, where it supplies precursors for both primary metabolites (chlorophyll, carotenoids) and secondary metabolites (monoterpenes). The cytoplasmic mevalonate pathway provides additional precursors for sesquiterpene and triterpene biosynthesis, creating a complex network of isoprenoid metabolism.

Regulatory mechanisms control the expression of genes involved in monoterpene biosynthesis through transcriptional and post-transcriptional processes. MYB and bHLH transcription factors coordinate the expression of biosynthetic genes in response to developmental cues and environmental stresses. The regulation involves complex feedback loops that balance precursor availability with metabolic demand.

Methyljasmonate elicitation significantly enhances methyl geranate production in plants such as Achyranthes bidentata, where the compound accumulates as a glucose conjugate before being converted to the free methyl ester. This elicitation response involves the upregulation of both oxidative and methylative enzymes, increasing methyl geranate production by 3.7-fold compared to untreated controls. The molecular mechanism involves the activation of jasmonate signaling pathways that induce the expression of monoterpene biosynthetic genes.

Ecological functions of methyl geranate in plant secondary metabolism include herbivore deterrence, pollinator attraction, and antimicrobial activity. The compound contributes to the overall monoterpene profile of essential oils, providing chemical defense against pathogens and herbivores. Its volatile nature enables long-distance signaling, facilitating plant-plant communication and indirect defense mechanisms.

| Species | Family | Tissue Location | Concentration Range | Reference |

|---|---|---|---|---|

| Acorus calamus | Acoraceae | Rhizome | 0.1-0.5 mg/g | |

| Helianthus annuus | Asteraceae | Flower/Seed | 0.05-0.2 mg/g | |

| Humulus lupulus | Cannabaceae | Hop glands | 0.8-2.1 mg/g | |

| Carica papaya | Caricaceae | Fruit | 0.2-0.8 mg/g | |

| Perilla frutescens | Labiatae | Leaf | 0.3-1.2 mg/g | |

| Acca sellowiana | Myrtaceae | Fruit | 0.1-0.4 mg/g | |

| Leptospermum scoparium | Myrtaceae | Leaf | 0.5-1.8 mg/g | |

| Myrtus communis | Myrtaceae | Leaf | 0.2-0.9 mg/g | |

| Citrus aurantium | Rutaceae | Peel | 2.1-5.6 mg/g | |

| Citrus limon | Rutaceae | Peel | 1.8-4.2 mg/g | |

| Achyranthes bidentata | Amaranthaceae | Leaf | 0.1-0.3 mg/g |

Relationship with Juvenile Hormone Production

Methyl geranate demonstrates significant structural and biosynthetic relationships with juvenile hormone pathways, particularly in insects and arthropods. Although methyl geranate is not directly involved in juvenile hormone biosynthesis, it shares common precursors and enzymatic mechanisms with juvenile hormone acid methyltransferase systems.

The juvenile hormone biosynthetic pathway utilizes farnesyl diphosphate as a precursor, which undergoes sequential oxidation to farnesoic acid and subsequent methylation to methyl farnesoate. The terminal methylation step is catalyzed by juvenile hormone acid methyltransferase, which transfers methyl groups from S-adenosylmethionine to carboxylic acid substrates in a mechanism analogous to the methylation of geranoic acid to methyl geranate.

Structural similarities between methyl geranate and juvenile hormone compounds suggest potential cross-reactivity in biological systems. Methyl farnesoate, the immediate precursor to juvenile hormone, shares the same methyltransferase mechanism as methyl geranate formation. Both compounds feature methyl ester functional groups derived from S-adenosylmethionine-dependent methylation reactions.

Enzymatic mechanisms involved in juvenile hormone biosynthesis demonstrate remarkable conservation across arthropod species. The juvenile hormone acid methyltransferase exhibits broad substrate specificity, accepting both farnesoic acid and related terpenoid carboxylic acids. Crystal structure analysis reveals that the enzyme contains a characteristic S-adenosylmethionine binding motif and active site architecture similar to other methyltransferases involved in terpenoid modification.

Evolutionary relationships between monoterpene and sesquiterpene methyltransferases suggest common ancestral origins. Phylogenetic analysis indicates that juvenile hormone acid methyltransferase shares structural domains with plant monoterpene methyltransferases, including those involved in methyl geranate biosynthesis. This evolutionary connection implies potential functional overlap in substrate recognition and catalytic mechanisms.

Regulatory control of juvenile hormone biosynthesis involves complex feedback mechanisms that monitor hormone levels and adjust production accordingly. The mevalonate pathway provides precursors for both juvenile hormone and plant monoterpene biosynthesis, creating potential competition for shared intermediates. Inhibition of mevalonate pathway enzymes affects both juvenile hormone and monoterpene production, demonstrating the interconnected nature of these pathways.

Crustacean systems provide additional evidence for the relationship between methyl geranate and juvenile hormone pathways. Studies in Portunus trituberculatus demonstrate that both juvenile hormone acid methyltransferase and farnesoic acid O-methyltransferase contribute to methyl farnesoate biosynthesis. The presence of multiple methyltransferases with overlapping substrate specificities suggests evolutionary pressure to maintain methylation capacity for different terpenoid substrates.

Inhibitor studies reveal that compounds affecting juvenile hormone biosynthesis can also influence monoterpene methylation. Inhibitors of S-adenosylmethionine synthesis reduce both juvenile hormone and methyl geranate production, confirming the shared dependence on this methyl donor. This relationship has implications for understanding the ecological interactions between plants and insects, where plant monoterpenes may interfere with insect hormone systems.

Quorum Sensing Inhibition Mechanisms

Methyl geranate exhibits potent quorum sensing inhibition activity against diverse bacterial species, functioning through multiple molecular mechanisms that disrupt bacterial communication systems. The compound targets key components of quorum sensing pathways, including autoinducer synthesis, signal reception, and downstream gene regulation.

Molecular Basis for Quorum Quenching

Methyl geranate exerts its quorum quenching effects through competitive inhibition of autoinducer receptor proteins. The compound demonstrates highest activity against Chromobacterium violaceum with an IC50 value of 89 μg/mL, followed by Pseudomonas aeruginosa PAO1 at 128 μg/mL. Molecular docking studies reveal that methyl geranate binds to the LasR receptor through three critical hydrogen bonds involving Tryptophan 60, Arginine 61, and Threonine 75 residues.

The competitive inhibition mechanism involves methyl geranate occupying the binding site normally reserved for N-acyl homoserine lactone autoinducers. The compound's structural similarity to natural autoinducers enables it to interact with receptor proteins while lacking the specific functional groups required for signal transduction. This molecular mimicry effectively blocks the formation of active transcription complexes that regulate quorum sensing-dependent gene expression.

Signal degradation represents an additional mechanism through which methyl geranate disrupts bacterial communication. The compound enhances the activity of endogenous lactonases that cleave the homoserine lactone ring of autoinducers. This enzymatic degradation reduces the concentration of active signaling molecules below the threshold required for quorum sensing activation.

Membrane permeabilization contributes to the quorum quenching activity by altering bacterial cell envelope properties. Methyl geranate treatment causes depolarization of bacterial membranes, affecting the transport of autoinducers and disrupting the accumulation of signaling molecules. This membrane effect compounds the direct inhibition of receptor proteins, creating a multi-target approach to quorum sensing disruption.

Transcriptional regulation is significantly affected by methyl geranate treatment, with downregulation of key quorum sensing genes including lasI, lasR, rhlI, and rhlR in Pseudomonas aeruginosa. The compound reduces the expression of these genes by 60-80% compared to untreated controls, effectively dismantling the quorum sensing regulatory network. This transcriptional suppression extends to downstream virulence factor genes, including those encoding elastase, protease, and pyocyanin.

Interaction with Bacterial Signaling Systems

Methyl geranate interacts with multiple bacterial signaling systems beyond classical quorum sensing pathways. The compound affects two-component signal transduction systems, which are crucial for bacterial adaptation to environmental changes. These systems consist of sensor kinases that detect environmental signals and response regulators that control gene expression.

Biofilm formation is significantly inhibited by methyl geranate treatment, with reduction rates ranging from 38% to 78% depending on the bacterial species. The compound disrupts the synthesis of extracellular polymeric substances that form the biofilm matrix, leading to the formation of thin, unstable biofilms that readily detach from surfaces. This anti-biofilm activity extends to both Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy.

Virulence factor production is substantially reduced in bacteria treated with methyl geranate. The compound inhibits the synthesis of proteases, lipases, pyocyanin, and other virulence determinants in Pseudomonas aeruginosa. This reduction in virulence factor production correlates with decreased pathogenicity in animal models, suggesting therapeutic potential for treating bacterial infections.

Antibiotic resistance is also affected by methyl geranate treatment. The compound sensitizes bacteria to conventional antibiotics by disrupting efflux pump systems and reducing the expression of resistance genes. This synergistic effect enhances the efficacy of existing antimicrobial agents and may help overcome antibiotic resistance mechanisms.

Signal integration between different bacterial communication systems is disrupted by methyl geranate. The compound affects the crosstalk between quorum sensing and other regulatory networks, including catabolite repression and stress response systems. This disruption of signal integration impairs bacterial adaptation to changing environmental conditions and reduces survival in competitive environments.

| Bacterial Species | IC50 Value | Biofilm Inhibition | Target Mechanism | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa PAO1 | 128 μg/mL | 67% | LasR/RhlR inhibition | |

| Pseudomonas aeruginosa PA14 | 156 μg/mL | 62% | LasR/RhlR inhibition | |

| Chromobacterium violaceum | 89 μg/mL | 78% | CviR inhibition | |

| Vibrio harveyi | 178 μg/mL | 54% | LuxR inhibition | |

| Burkholderia glumae | 201 μg/mL | 48% | TofR inhibition | |

| Staphylococcus aureus | 245 μg/mL | 72% | AgrC inhibition | |

| Escherichia coli | 298 μg/mL | 41% | LsrR inhibition | |

| Salmonella typhimurium | 312 μg/mL | 38% | LsrR inhibition |

Metabolic disruption occurs through interference with bacterial central metabolism. Methyl geranate treatment affects the tricarboxylic acid cycle and amino acid metabolism, reducing bacterial growth rates and energy production. This metabolic disruption compounds the direct effects on quorum sensing, creating a comprehensive antibacterial response.